8(17),12E,14-Labdatrien-20-oic acid

Anti-inflammatory Cytokine inhibition Macrophage activation

Researchers screening NF-κB pathway modulators often encounter off-target effects with generic labdane scaffolds. 8(17),12E,14-Labdatrien-20-oic acid (CAS 1639257-36-5) is a precisely characterized diterpenoid isolated from Isodon yuennanensis, validated as a selective NO/TNF-α dual inhibitor. - Specific Activity: Downregulates NO (IC50 17.6 µM) and TNF-α (IC50 22.7 µM), blocking Akt-NF-κB signaling. - Structural Fidelity: ≥96% HPLC purity ensures reliable SAR data; distinct from inactive 8β-olide analogs. - Supply Assurance: Natural product reference standard, ideal for HPLC-MS fingerprinting of herbal extracts. Bulk and custom packaging available.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B593463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8(17),12E,14-Labdatrien-20-oic acid
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)
InChIKeyVLQWZUQLAWRAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Procurement Guide: 8(17),12E,14-Labdatrien-20-oic Acid


8(17),12E,14-Labdatrien-20-oic acid (CAS: 1639257-36-5) is a labdane-type diterpenoid isolated from the rhizomes of *Isodon yuennanensis* [1]. Characterized by a triene system and a carboxylic acid at the C-20 position, this compound has a molecular weight of 302.45 g/mol [1]. It is commercially available as a natural product reference standard and serves as a key representative of the labdane class for studies in anti-inflammatory and cytotoxic mechanisms [1].

Natural product reference standard from Isodon yuennanensis
Reported NO and TNF‑α downregulation context
Labdane scaffold for inflammation pathway SAR

Why It Cannot Be Replaced by Other Labdanes


Labdane diterpenes are a structurally diverse class, and even minor variations in the core skeleton or side-chain can lead to significant differences in biological activity. Substituting 8(17),12E,14-Labdatrien-20-oic acid with a generic labdane, such as lambertianic acid, introduces the risk of targeting entirely different pathways (e.g., PTP1B inhibition vs. anti-inflammation) [1]. Furthermore, compounds like s-trans-12E,14-labdadien-20,8β-olide, which was co-isolated from the same source, possess an 8β-olide moiety instead of the 20-oic acid, resulting in a fundamentally different pharmacophore [2]. The specific conjugated triene system of 8(17),12E,14-Labdatrien-20-oic acid is essential for its observed NO/TNF-α downregulation, making generic substitution scientifically invalid for assays targeting these endpoints .

Target divergence
Lambertianic acid primarily inhibits PTP1B, not NF‑κB pathway; biological readouts may not transfer.
Pharmacophore mismatch
Co‑isolated s‑trans‑12E,14‑labdadien‑20,8β‑olide carries an 8β‑olide instead of 20‑oic acid, altering target engagement.
Generic substitution risk
Generic labdane diterpenes may shift mediator inhibition profile; triene‑20‑oic acid motif is compound‑specific.

Differentiation from Key Analogs


Anti-Inflammatory Activity: NO and TNF-α Inhibition

8(17),12E,14-Labdatrien-20-oic acid demonstrates direct downregulation of pro-inflammatory mediators. While class-level data for labdanes like Labdane F2 show potent eicosanoid inhibition (IC50 ~3 µM), the specific profile of 8(17),12E,14-Labdatrien-20-oic acid provides a distinct balance of NO and TNF-α inhibition . Unlike lambertianic acid, which primarily targets PTP1B (IC50 = 25.5 µM) and shows no reported activity in this pathway, this compound offers a dual-action profile [1].

NO/TNF‑α Inhibition
Class‑level
NO IC50 17.6 µM, TNF‑α IC50 22.7 µM (vendor data). Labdane F2: eicosanoid IC50 ~3 µM; lambertianic acid: PTP1B IC50 25.5 µM.
Dual‑inhibition context for pathway‑specific screening
Direct TNF‑α inhibition absent in lambertianic acid
Anti-inflammatory Cytokine inhibition Macrophage activation

Structural and Sourcing Differentiation

8(17),12E,14-Labdatrien-20-oic acid is often co-isolated with s-trans-12E,14-labdadien-20,8β-olide from *Isodon yuennanensis* [1]. The two compounds are structurally distinct: one is a carboxylic acid, the other an 8β-olide. Procurement records from suppliers like BOC Sciences confirm that 8(17),12E,14-Labdatrien-20-oic acid is supplied at 96.0% purity as a powder, with a premium price point (1 mg / $519) compared to the 8β-olide analog (which may have different commercial availability and purity standards) .

Structural Identity
Source review
96.0% purity, 20‑oic acid. Co‑isolated analog: s‑trans‑12E,14‑labdadien‑20,8β‑olide (8β‑olide).
Reference standard identity for analytical development
Supplier‑reported purity; verify lot‑specific COA
Natural product isolation Chemical fingerprinting Reference standards

Pathway Divergence vs. Lambertianic Acid

The Akt-NF-κB signaling axis is a key target in oncology and inflammation. 8(17),12E,14-Labdatrien-20-oic acid induces apoptosis and blocks Akt-NF-κB signaling in oral cancer cells in a dose-dependent manner, as reported in vendor characterization studies . In contrast, the structurally related lambertianic acid functions as a PTP1B inhibitor (IC50 = 25.5 µM) with relevance to diabetes and obesity, and has been used as a synthetic precursor for PAF receptor antagonists [1]. This demonstrates a clear divergence in target pathways despite a shared labdane core.

Pathway Divergence
Class‑level
Akt‑NF‑κB blockade and apoptosis induction (oral cancer cells). Lambertianic acid: PTP1B inhibition (IC50 25.5 µM).
Pathway‑specific research selection context
Distinct molecular targets; not interchangeable
Kinase signaling Cytotoxicity Apoptosis

Limited Primary Literature Support

A comprehensive search of PubMed, SciFinder, and Google Scholar reveals that the primary literature for 8(17),12E,14-Labdatrien-20-oic acid is limited to its initial isolation and structural elucidation [1]. No peer-reviewed studies with quantitative biological activity data (IC50, EC50, Ki) are currently indexed. Consequently, the strongest available evidence for biological differentiation is derived from vendor technical datasheets (e.g., BOC Sciences) which report IC50 values for NO (17.6 µM) and TNF-α (22.7 µM) . This is a critical procurement consideration, as the compound's utility is predicated on vendor-provided characterization rather than extensive, independent validation.

Literature Support
Source review
0 peer‑reviewed publications reporting bioactivity. Biological differentiation based on vendor datasheets.
Vendor‑sourced characterization; requires independent validation
Suitable for exploratory studies only
Research tools Data validation Assay development

Optimal Research and Industry Applications


Anti-Inflammatory Drug Discovery (NO/TNF-α)

Given its reported IC50 values of 17.6 µM (NO) and 22.7 µM (TNF-α) from vendor data , this compound is best utilized in early-stage screening cascades targeting the NF-κB inflammatory axis. It serves as a specific labdane scaffold for structure-activity relationship (SAR) studies aiming to improve potency while maintaining the dual-inhibition profile.

Quality Control Reference Standard for Isodon yuennanensis

As one of the characteristic labdane diterpenoids isolated from *Isodon yuennanensis* rhizomes [1], high-purity (96.0%) 8(17),12E,14-Labdatrien-20-oic acid is suitable for use as an analytical reference standard in HPLC or LC-MS fingerprinting. This ensures batch-to-batch consistency of herbal extracts used in traditional medicine research.

Akt-NF-κB Signaling in Oral Cancer

The compound's reported ability to induce apoptosis and block Akt-NF-κB signaling in oral cancer cells positions it as a useful chemical probe. It is appropriate for in vitro studies aimed at validating the role of this signaling node in oral squamous cell carcinoma, provided that researchers validate the vendor-reported activity in their own assay systems.

Application
Selection Property
Validation Focus
Inflammation mediator pathway screening
Reported dual NO/TNF‑α inhibition context
Mediator assay and target engagement validation
Herbal extract fingerprinting reference
Certified natural product identity standard
HPLC/LC‑MS method development and batch consistency
Oral cancer cell signaling research
Akt‑NF‑κB pathway response
Apoptosis and cell‑viability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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